molecular formula C12H15N3 B6226904 1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine CAS No. 1231738-66-1

1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine

Cat. No.: B6226904
CAS No.: 1231738-66-1
M. Wt: 201.3
InChI Key:
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Description

1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a pyrazole ring substituted with a 2,5-dimethylphenyl group at position 3 and a methanamine group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1-(2,5-dimethylphenyl)-1,3-propanedione.

    Substitution Reaction: The resulting pyrazole is then subjected to a substitution reaction with formaldehyde and ammonium chloride to introduce the methanamine group at position 5.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds or ionic interactions with biological macromolecules, while the pyrazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylphenyl)methanamine: This compound lacks the pyrazole ring but shares the 2,5-dimethylphenyl group.

    3-(2,5-Dimethylphenyl)-1H-pyrazole: This compound has the pyrazole ring and the 2,5-dimethylphenyl group but lacks the methanamine group.

Uniqueness

1-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine is unique due to the presence of both the pyrazole ring and the methanamine group, which confer distinct chemical and biological properties

Properties

CAS No.

1231738-66-1

Molecular Formula

C12H15N3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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